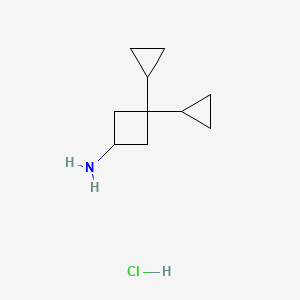
2-(4-Cyclopropoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyclopropoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with a complex structure that includes a cyclopropoxy group, a methoxy group, and a dioxaborolane ring
Métodos De Preparación
The synthesis of 2-(4-Cyclopropoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several steps. One common method includes the reaction of 4-cyclopropoxy-3-methoxyphenylboronic acid with a suitable dioxaborolane precursor under specific conditions. The reaction conditions often involve the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
2-(4-Cyclopropoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-Cyclopropoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Cyclopropoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its unique chemical structure.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(4-Cyclopropoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of functional groups. Similar compounds include:
4-Cyclopropoxy-3-methoxyphenylboronic acid: Lacks the dioxaborolane ring.
4-Cyclopropoxy-3-methoxyphenylmethanol: Contains a hydroxyl group instead of the dioxaborolane ring.
4-Cyclopropoxy-3-methoxyphenylmethanamine: Contains an amine group instead of the dioxaborolane ring
Propiedades
Fórmula molecular |
C16H23BO4 |
|---|---|
Peso molecular |
290.2 g/mol |
Nombre IUPAC |
2-(4-cyclopropyloxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)11-6-9-13(14(10-11)18-5)19-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3 |
Clave InChI |
LCXZYVCXAOJHRI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461353.png)

![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)

![2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13461378.png)
![4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13461383.png)

![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B13461401.png)
![1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one, bis(trifluoroacetic acid)](/img/structure/B13461405.png)

![5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid](/img/structure/B13461423.png)
![Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate](/img/structure/B13461425.png)


